molecular formula C5H6F6O2 B1329311 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol CAS No. 376-90-9

2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

Cat. No.: B1329311
CAS No.: 376-90-9
M. Wt: 212.09 g/mol
InChI Key: IELVMUPSWDZWSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3,4,4-Hexafluoro-1,5-pentanediol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with formaldehyde in the presence of a catalyst to form the corresponding diol . The reaction typically requires controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-1,5-pentanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require acidic or basic catalysts to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hexafluoropentanoic acid, while reduction can produce hexafluoropentanol .

Mechanism of Action

The mechanism by which 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways. These interactions can lead to the formation of stable complexes or the modification of biological molecules, thereby influencing their function .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoropentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h12-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELVMUPSWDZWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059927
Record name Hexafluoroamylene glycol
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Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-90-9
Record name 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Source CAS Common Chemistry
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Record name Hexafluoroamylene glycol
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Record name Hexafluoroamylene glycol
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Record name 1,5-Pentanediol, 2,2,3,3,4,4-hexafluoro-
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Record name Hexafluoroamylene glycol
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Record name 2,2,3,3,4,4-hexafluoropentane-1,5-diol
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Record name HEXAFLUOROAMYLENE GLYCOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
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Reactant of Route 5
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Reactant of Route 6
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Customer
Q & A

Q1: How does the incorporation of HFPD as a chain extender affect the properties of polyurethane elastomers?

A1: Research indicates that using HFPD as a secondary chain extender in polyurethane elastomers can significantly impact their properties. Studies show that HFPD disrupts the hard segment order in polyurethanes, leading to lower flexural modulus and higher elongation compared to other chain extenders. While this improves flexibility, it can also lead to lower tensile strength in some formulations. Furthermore, unlike silicon-based chain extenders, HFPD doesn't seem to enhance the compatibility between the soft and hard segments of the polyurethane.

Q2: Can HFPD be used to synthesize semi-rigid liquid-crystalline polymers?

A2: Yes, research demonstrates that HFPD can be copolymerized with other monomers like 6,6′-(biphenyl-4,4′-diyldioxy)dihexanol and alkylene diphenyl dicarbonates to create semi-rigid liquid-crystalline copolycarbonates. The incorporation of HFPD's rigid rod-like hexafluoropentane chain contributes to the formation of stable nematic liquid crystalline phases in these polymers.

Q3: How does the confinement of organic molecules like HFPD within nano-sized channels influence their thermal properties?

A3: Studies reveal that confining HFPD within the nanoscale channels of materials like controlled pore glass (CPG) or porous polystyrene leads to a significant depression in its melting point compared to its bulk state. This effect is attributed to the increased surface-area-to-volume ratio of the confined crystals and their interactions with the channel walls. The extent of melting point depression is influenced by both the channel diameter and the surface chemistry of the confining material.

Q4: Can HFPD be used as a building block for synthesizing fluorinated epoxy resins, and what are their potential applications?

A4: Research shows that HFPD can react with epichlorohydrin to produce diglycidyl ether of HFPD, a fluorinated epoxy resin. This resin, especially when combined with other fluorinated diols, demonstrates potential as a sensitive sorbent coating material for quartz piezoelectric crystal detectors, particularly for detecting organophosphorus compounds like dimethyl methylphosphonate (DMMP).

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